3-((1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
3-((1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features a pyrazine ring substituted with a carbonitrile group and an ether linkage to a pyrrolidine ring, which is further substituted with a thiophen-2-ylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the pyrrolidine derivative by reacting thiophen-2-ylsulfonyl chloride with pyrrolidine under basic conditions. This intermediate is then coupled with a pyrazine-2-carbonitrile derivative through an etherification reaction, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-((1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophen-2-ylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The carbonitrile group can be reduced to form amine derivatives.
Substitution: The pyrazine ring can undergo nucleophilic substitution reactions, particularly at positions ortho and para to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution on the pyrazine ring.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-((1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiophen-2-ylsulfonyl group may enhance binding affinity to certain proteins, while the pyrazine ring can participate in π-π stacking interactions with aromatic residues in the target protein. The carbonitrile group may also play a role in modulating the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.
Pyrazine derivatives: Compounds with pyrazine rings substituted with various functional groups.
Thiophene derivatives: Compounds with thiophene rings substituted with sulfonyl or other groups.
Uniqueness
3-((1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is unique due to its combination of a pyrazine ring, a pyrrolidine ring, and a thiophen-2-ylsulfonyl group. This unique structure may impart specific biological activities and binding properties that are not observed in other similar compounds. The presence of multiple functional groups also allows for a wide range of chemical modifications and derivatizations, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-(1-thiophen-2-ylsulfonylpyrrolidin-3-yl)oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3S2/c14-8-11-13(16-5-4-15-11)20-10-3-6-17(9-10)22(18,19)12-2-1-7-21-12/h1-2,4-5,7,10H,3,6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNVLTOCYMJSTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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